

An In-depth Technical Guide to 3-Iodotoluene

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Compound of Interest

Compound Name: 3-Iodotoluene

Cat. No.: B1205562

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CAS Number: 625-95-6

Synonyms: m-Iodotoluene, 1-Iodo-3-methylbenzene, 3-methyl-iodobenzene

Introduction

3-Iodotoluene is an aromatic organic compound that serves as a crucial building block in a multitude of synthetic chemical processes.^{[1][2]} As an iodinated aromatic hydrocarbon, it exhibits unique reactivity, making it an invaluable intermediate in the synthesis of complex molecules.^{[1][3]} Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it is employed in the construction of active pharmaceutical ingredients (APIs) and novel crop protection agents.^{[1][3]} Furthermore, its applications extend to material science, where it is used in the creation of advanced materials, dyes, and pigments.^[1] The presence of an iodine atom on the toluene scaffold makes **3-Iodotoluene** an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental to modern organic chemistry.^[3]

Physicochemical Properties

The physical and chemical properties of **3-Iodotoluene** are well-documented, providing essential information for its handling, storage, and application in experimental settings. This data is critical for researchers and chemists to predict its behavior in reactions and to ensure safe laboratory practices.

Property	Value
CAS Number	625-95-6[1][4]
Molecular Formula	C ₇ H ₇ I[1][4][5]
Molecular Weight	218.03 g/mol [1]
Appearance	Colorless to yellow clear liquid[1][2]
Density	1.698 g/mL at 25 °C[1][4][5]
Melting Point	-27 °C[4][5][6]
Boiling Point	80-82 °C at 10 mmHg[1][4][5]
	211.5 °C at 760 mmHg[7]
Flash Point	83 °C (181.4 °F) - closed cup
Refractive Index	n ₂₀ /D 1.604[1][4][5]
Solubility	Not miscible in water. Soluble in benzene, alcohol, and ether.[2][4][5]
LogP	3.71[6]

Synthesis and Experimental Protocols

The synthesis of **3-Iodotoluene** is a standard procedure in organic chemistry, typically involving the diazotization of 3-toluidine (m-toluidine) followed by a Sandmeyer-type reaction with an iodide salt. This method provides a reliable route to the desired product.

Synthesis of 3-Iodotoluene via Diazotization

This protocol outlines the general steps for the synthesis of **3-Iodotoluene** from 3-toluidine.

Materials:

- 3-toluidine (m-toluidine)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium bisulfite (NaHSO_3) or Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- Diazotization: 3-toluidine is dissolved in an aqueous solution of a strong acid (e.g., HCl or H_2SO_4) and cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the cooled 3-toluidine solution while maintaining the temperature below 5 °C. This reaction forms the diazonium salt.
- Iodination: A solution of potassium iodide in water is prepared and added slowly to the diazonium salt solution. The mixture is stirred, and nitrogen gas is evolved as the diazonium group is replaced by iodine.
- The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.
- Workup: The resulting mixture is cooled, and any excess iodine is quenched by the addition of a reducing agent like sodium bisulfite or sodium thiosulfate until the dark color disappears.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether. The organic extracts are combined.
- The combined organic layers are washed with water and then with a saturated brine solution.
- The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

- Purification: The solvent is removed by rotary evaporation, and the crude **3-Iodotoluene** is purified by vacuum distillation to yield a colorless to pale yellow liquid.



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Synthesis workflow for **3-Iodotoluene**.

Applications in Drug Development and Organic Synthesis

3-Iodotoluene is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[3]

Cross-Coupling Reactions

A major application of **3-Iodotoluene** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3] These reactions are powerful tools for forming carbon-carbon bonds, allowing for the construction of complex molecular frameworks from simpler starting materials.[3] In the context of drug development, these reactions enable the synthesis of a wide variety of drug candidates by attaching different molecular fragments to the toluene ring.[3]

Preparation of Indene Derivatives

Research has shown that **3-Iodotoluene** can be used in the preparation of indene derivatives.[4][8] These derivatives are important structural motifs found in various biologically active compounds and materials.

General Experimental Workflow for Suzuki Coupling

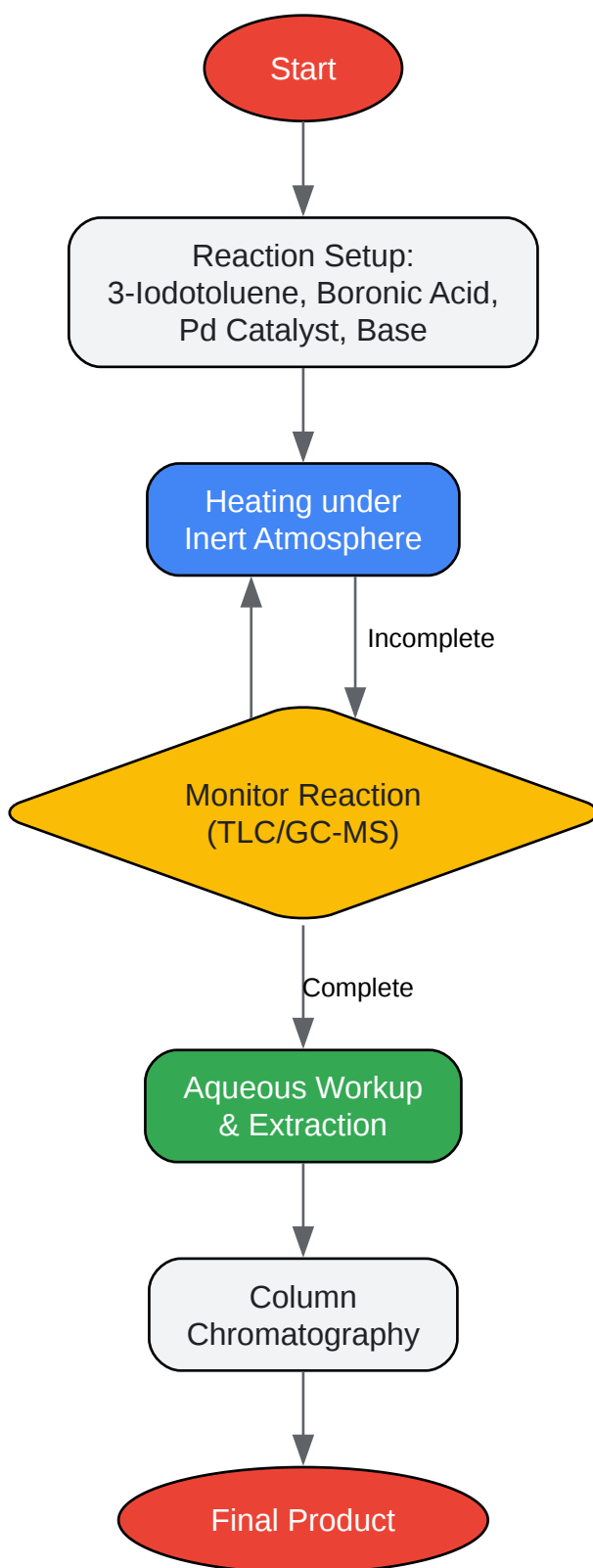
The following is a generalized workflow for a Suzuki coupling reaction using **3-Iodotoluene**.

Materials:

- **3-Iodotoluene**
- An appropriate boronic acid or boronate ester
- A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- A solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

- **Reaction Setup:** A reaction vessel is charged with **3-Iodotoluene**, the boronic acid derivative, the palladium catalyst, and the base.
- The vessel is purged with an inert gas (e.g., argon or nitrogen).
- The solvent system is added, and the mixture is heated with stirring for a specified period, with the reaction progress monitored by techniques like TLC or GC-MS.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography to yield the desired coupled product.



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